8-Azabicyclo[3.2.1]octan-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-5-3-6-1-2-7(4-5)9-6/h5-7,9H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERCTXGMBRAWQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 8-azabicyclo[3.2.1]octan-3-amine derivatives are heavily influenced by substituents. Below is a detailed comparison:
8-Substituted Derivatives
C3-Modified Derivatives
C6-Modified Derivatives
Structural and Pharmacokinetic Insights
- Lipophilicity : Substituents like benzyl (logP ~2.5) or methyl (logP ~1.6) increase lipophilicity, enhancing blood-brain barrier penetration .
- Solubility : Salt forms (e.g., dihydrochloride) improve water solubility, critical for formulation .
- Selectivity: Acidic groups at C6 reduce off-target hERG binding by 10-fold compared to non-acidic analogs .
Preparation Methods
Classical Synthetic Routes from Tropinone Derivatives
The synthesis of 8-azabicyclo[3.2.1]octan-3-amine often begins with tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one), a commercially available precursor. A patented method involves reductive amination using magnesium in methanol under controlled conditions . For example, reducing 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one with magnesium methoxide at 0°C followed by warming to ambient temperature yields the amine product in 72% yield . This method leverages the formation of a Schiff base intermediate, which is subsequently reduced in situ.
Alternative routes utilize sodium cyanide and hydrochloric acid to introduce the amine group via cyanohydrin intermediates. In one protocol, tropinone derivatives are treated with sodium cyanide in butyl acetate, followed by acid hydrolysis to yield 3-cyano-3-hydroxy intermediates. Subsequent reduction with lithium aluminum hydride or catalytic hydrogenation affords the target amine .
Catalytic Hydrogenation Strategies
Catalytic hydrogenation is a high-yield method for synthesizing this compound. A palladium-catalyzed process under hydrogen pressure (1–3 atm) reduces nitrile or imine precursors to the amine. For instance, hydrogenating 3-cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]oct-2-ene over a palladium catalyst in methanol achieves a 35% yield . This method is advantageous for scalability but requires careful control of reaction parameters to avoid over-reduction.
Borohydride-Mediated Reductions
Sodium and lithium borohydrides are widely used for selective amine synthesis. In a representative procedure, tropinone derivatives are treated with sodium borohydride in methanol at 0°C, followed by gradual warming to room temperature. The reaction typically completes within 24 hours, yielding this compound with >90% purity after crystallization . Pyridine is often added as a stabilizing agent to prevent side reactions .
Stereoselective Synthesis
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is critical for pharmaceutical applications. A desymmetrization approach starting from achiral tropinone derivatives uses chiral auxiliaries or catalysts to induce asymmetry. For example, employing a cinchona alkaloid catalyst in a cyanohydrin reaction achieves enantiomeric excess (ee) values >85% . Subsequent hydrolysis and reduction steps preserve stereochemistry, yielding optically pure amine products .
Industrial-Scale Production Methods
Industrial processes optimize for cost and efficiency. A large-scale synthesis involves continuous-flow hydrogenation of nitrile precursors using Raney nickel catalysts. Reaction conditions (e.g., 80°C, 50 bar H₂) are tuned to maximize throughput, with yields exceeding 65% after distillation . Purification via acid-base extraction ensures compliance with pharmaceutical-grade standards .
Comparative Analysis of Methods
The table below summarizes key preparation methods, reaction conditions, and yields:
Challenges and Optimization Strategies
Common challenges include low yields in catalytic hydrogenation due to side reactions and the need for chiral resolution in stereoselective routes. Optimizing solvent systems (e.g., switching from methanol to ethanol) improves borohydride stability, while microwave-assisted synthesis reduces reaction times by 50% . Future research directions include biocatalytic methods using amine dehydrogenases for greener production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
